Product packaging for Cetyl stearate(Cat. No.:CAS No. 124487-61-2)

Cetyl stearate

Cat. No.: B052311
CAS No.: 124487-61-2
M. Wt: 508.9 g/mol
InChI Key: SSZBUIDZHHWXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cetyl stearate is a long-chain fatty acid ester, specifically the ester of cetyl alcohol and stearic acid, that serves as a fundamental building block in advanced materials and formulation science. Its primary research value lies in its exceptional emollient properties and its ability to modify the texture and rheology of complex mixtures. In cosmetic and dermatological research, this compound is extensively investigated for its capacity to impart a non-greasy, velvety feel to topical formulations, stabilize emulsions, and enhance the spreadability and sensory characteristics of creams, lotions, and solid cosmetic sticks. Its mechanism of action involves the formation of lamellar liquid crystalline structures at the interface of oil and water phases, which reinforces the emulsion network and provides a substantive barrier on the substrate surface. Beyond personal care applications, this compound is a valuable model system in lipid biochemistry for studying ester behavior and interactions in bilayer systems, and it finds use as a lubricant and release agent in polymer and industrial coating research. As a high-purity, well-defined fatty acid ester, it offers researchers a reliable and consistent material for developing novel formulations and probing the structure-function relationships of lipid-based materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H68O2 B052311 Cetyl stearate CAS No. 124487-61-2

Properties

IUPAC Name

hexadecyl octadecanoate
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InChI

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3
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InChI Key

SSZBUIDZHHWXNJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C34H68O2
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DSSTOX Substance ID

DTXSID5061586
Record name Hexadecyl stearate
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Molecular Weight

508.9 g/mol
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Physical Description

Other Solid; Pellets or Large Crystals, Solid; [Sigma-Aldrich MSDS]
Record name Octadecanoic acid, hexadecyl ester
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Record name Cetyl stearate
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CAS No.

1190-63-2
Record name Cetyl stearate
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Record name Cetyl stearate
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Record name Octadecanoic acid, hexadecyl ester
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Record name Hexadecyl stearate
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Record name Hexadecyl stearate
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Record name CETYL STEARATE
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Synthetic Methodologies for Cetyl Stearate

Conventional Esterification Pathways for Cetyl Stearate (B1226849)

The traditional approach to synthesizing cetyl stearate relies on chemical esterification, a process that has been widely used in industry for producing various fatty acid esters.

Acid-Catalyzed Synthesis of this compound

The most common conventional method for producing this compound is the Fischer-Speier esterification. This reaction involves heating a mixture of stearic acid and cetyl alcohol in the presence of a strong acid catalyst. mdpi.comevitachem.com Homogeneous mineral acids such as sulfuric acid and hydrochloric acid, as well as organic acids like p-toluenesulfonic acid, are frequently employed to catalyze the reaction. mdpi.comajgreenchem.comajgreenchem.com The mechanism, known as Fischer esterification, proceeds via the nucleophilic attack of cetyl alcohol on the protonated carbonyl group of stearic acid. core.ac.uk

While effective, this method often requires high temperatures and can lead to side reactions like oxidation and carbonization, particularly with aggressive catalysts like concentrated sulfuric acid. google.com These side reactions can decrease the selectivity and yield of the final product. mdpi.comgoogle.com Alternative catalysts, such as Lewis acids (e.g., ferric chloride hexahydrate) and solid acid catalysts (e.g., zirconia-supported tungsten oxide, SO3H-carbon), have been investigated to mitigate these issues, offering milder reaction conditions and easier separation from the product mixture. ajgreenchem.comacs.orgsmolecule.com

Optimization of Reaction Parameters in Chemical Synthesis

To maximize the yield and purity of this compound produced through chemical synthesis, several reaction parameters must be carefully controlled and optimized. Key variables include the reaction temperature, catalyst concentration, molar ratio of reactants, and reaction time.

In a study using a SO3H-carbon catalyst for the solvent-free synthesis of cetyl palmitate (a similar wax ester), the optimal conditions were found to be a catalyst amount of 20 wt.%, a temperature of 90°C, and a reaction time of 6 hours with an equimolar substrate ratio. ajgreenchem.comajgreenchem.com Increasing the catalyst concentration from 5 wt.% to 20 wt.% significantly increased the product yield from 60% to 97%. ajgreenchem.com Temperature also plays a crucial role; for instance, in the synthesis of a cetostearyl alcohol and fatty acid composition, reaction temperatures are typically maintained between 70-120°C. google.com The molar ratio of the alcohol to the fatty acid is another critical factor, with equimolar ratios often being the starting point for optimization. ajgreenchem.comajgreenchem.com The reaction is typically monitored over several hours to determine the point of maximum conversion. ajgreenchem.com

Table 1: Optimization of Catalyst Amount in Cetyl Palmitate Synthesis This table is illustrative of parameter optimization for a similar wax ester.

Catalyst Amount (wt. %)Isolated Yield (%) after 6h
0~10 (after 12h)
560
1078
1588
2097
2597

Data sourced from a study on SO3H-carbon catalyzed synthesis of cetyl palmitate. ajgreenchem.com

Biocatalytic Synthesis of this compound

Biocatalytic synthesis, primarily using lipases, has emerged as a green and highly specific alternative to conventional chemical methods. nih.govmdpi.com This approach offers milder reaction conditions, reduces by-product formation, and yields high-purity products, making them suitable for high-value applications in cosmetics and pharmaceuticals. um.esnih.gov

Enzymatic Esterification Mechanisms for this compound Production

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the primary enzymes used for the biocatalytic synthesis of esters like this compound. mdpi.commdpi.com In a low-water environment, the catalytic function of lipase (B570770) shifts from hydrolysis to esterification. The generally accepted mechanism for lipase-catalyzed esterification is a two-step process known as the Ping-Pong Bi-Bi mechanism.

First, the fatty acid (stearic acid) binds to the active site of the lipase, forming an acyl-enzyme intermediate and releasing a molecule of water. Second, the alcohol (cetyl alcohol) enters the active site and attacks the acyl-enzyme complex. This nucleophilic attack leads to the formation of the ester (this compound) and the regeneration of the free enzyme, which is then ready to start another catalytic cycle. This process avoids the harsh conditions and unwanted side reactions associated with acid catalysis. evitachem.com

Lipase-Catalyzed Synthesis of this compound

The use of lipases for synthesizing wax esters, including this compound, is well-documented. nih.govsemanticscholar.org These enzymatic reactions can be performed in organic solvents or, more desirably, in solvent-free systems to create products that can be labeled as "natural". um.esrsc.org Various lipases have been shown to be effective catalysts, with their performance being dependent on several factors including temperature, substrate molar ratio, and enzyme concentration. mdpi.comnih.gov

Research has demonstrated that temperature and the amount of lipase are among the most critical variables in the synthesis of cetyl esters. mdpi.comresearchgate.net For instance, in the synthesis of various cetyl esters, conversions exceeding 98.5% have been achieved under optimized, solvent-free conditions. um.esnih.gov

To enhance stability, reusability, and process efficiency, lipases are often immobilized on solid supports. semanticscholar.orgcsic.es This strategy is widely employed in the industrial production of esters. mdpi.com Several commercial immobilized lipases have proven effective for this compound synthesis.

Candida antarctica Lipase B (CALB): Commonly available as Novozym 435, where it is immobilized on a macroporous acrylic resin, CALB is one of the most efficient and widely used biocatalysts for ester synthesis. um.escsic.es It has been used to produce this compound and other cetyl esters with conversions greater than 98.5% in solvent-free systems. um.esnih.govcsic.es Optimization studies for the synthesis of this compound using Novozym 435 identified 80°C as an optimal temperature, achieving high conversion rates. um.esresearchgate.net

Rhizomucor miehei Lipase: This lipase, often used in its immobilized form as Lipozyme RMIM, is also effective for wax ester synthesis. nih.govcapes.gov.br While some studies on other wax esters have found Novozym 435 to be more efficient in direct esterification, Lipozyme RMIM has shown higher activity in transesterification reactions for producing this compound from sheep milk fat. capes.gov.brmdpi.com

Candida rugosa Lipase (CRL): CRL has also been successfully used for the synthesis of alkyl stearates. mdpi.com In one study, CRL immobilized on a hydrophobic support was used to produce this compound (referred to as hexadecanoyl octadecanoate) in a heptane (B126788) medium. researchgate.net The study achieved a conversion of 79.0% in just 24 minutes at 45°C with a catalyst concentration of 10%. researchgate.net Other research has also utilized CRL for the synthesis of cetyl esters from waste cooking oil, reporting high conversions of approximately 89.3% after 12 hours. aidic.it

Table 2: Research Findings on Lipase-Catalyzed Synthesis of Cetyl Esters

Lipase (Source/Commercial Name)SubstratesKey Reaction ConditionsConversion/YieldReference
Candida antarctica lipase B (Novozym 435)Stearic Acid, Cetyl AlcoholSolvent-free, 80°C, 0.5 g enzyme>98.5% um.esnih.gov
Rhizomucor miehei lipase (Lipozyme RMIM)Sheep Milk Fat, Cetyl Alcoholn-hexane solventActive in transesterification capes.gov.br
Candida rugosa lipase (Immobilized)Stearic Acid, Cetyl AlcoholHeptane, 45°C, 10% catalyst (m/v)79.0% (in 24 min) researchgate.net
Thermomyces lanuginosus lipase (Immobilized)Stearic Acid, Cetyl AlcoholHeptane, 64°C, 21% biocatalyst (m/v)91% (in 60 min) nih.gov
Solvent-Free Biocatalytic Processes for this compound

The synthesis of this compound via biocatalytic processes conducted in solvent-free systems represents a significant advancement in line with the principles of "Green Chemistry". researchgate.netum.esnih.gov This environmentally friendly approach utilizes enzymes, typically lipases, as catalysts to facilitate the esterification of stearic acid and cetyl alcohol. um.esnih.gov Unlike conventional chemical synthesis methods that often rely on high temperatures and harsh catalysts, the enzymatic route operates under milder conditions. dntb.gov.ua The elimination of organic solvents is a key advantage, as it reduces production costs, simplifies downstream processing by avoiding complex separation steps, and minimizes the environmental impact. um.esajgreenchem.com

In a solvent-free reaction, the reactants themselves form the reaction medium, leading to a higher concentration of reagents and potentially increased reactivity. um.es This method has been successfully applied to produce high-quality cetyl esters, including this compound, resulting in ultra-pure compounds that can be labeled as "natural". um.esnih.gov The process is valued in industries like cosmetics and pharmaceuticals, where purity and sustainable production are highly appreciated. um.esnih.gov One of the most common biocatalysts employed for this synthesis is Novozym® 435, an immobilized lipase B from Candida antarctica. um.esnih.gov The use of immobilized enzymes is particularly advantageous as it enhances stability and allows for easier recovery and reuse of the biocatalyst. mdpi.com The reaction involves the direct esterification of cetyl alcohol and stearic acid, where the removal of the water by-product is crucial to shift the reaction equilibrium towards a high yield of the desired ester. um.esresearchgate.net

Process Optimization in Enzymatic this compound Synthesis

Optimizing the process parameters is critical for achieving high conversion rates and making the enzymatic synthesis of this compound industrially viable. Key factors that are typically investigated include biocatalyst concentration, reaction temperature and time, substrate molar ratio, and reactor design. um.es

Influence of Biocatalyst Concentration and Activity

The concentration of the biocatalyst is a crucial parameter that directly influences the rate of esterification. um.es Generally, increasing the amount of enzyme leads to a higher reaction rate and greater conversion of substrates to this compound. um.esresearchgate.net For instance, in the synthesis of this compound using Novozym® 435, increasing the enzyme amount from 0.08 g to 1.0 g (corresponding to 0.25% to 5% of the total substrate weight) was studied. um.es

Table 1: Effect of Novozym® 435 Concentration on this compound Synthesis Reaction Conditions: 70°C, open-air batch reactor, equimolar substrates.

Biocatalyst Amount (g) Concentration (% of substrates) Conversion after 300 min (%)
0.08 0.25 ~60
0.25 1.25 ~80
0.50 2.50 ~85
1.00 5.00 >85
Effects of Reaction Temperature and Time

Reaction temperature is a critical factor that affects both the reaction rate and the stability of the enzyme. The synthesis of this compound requires a temperature high enough to keep the substrates (stearic acid and cetyl alcohol) and the product in a molten state to ensure a homogeneous reaction mixture. um.es Studies on this compound synthesis have explored temperatures ranging from 50°C to 80°C. um.es

For the production of this compound (CS), experiments were conducted at 70°C in open-air reactors. um.es Increasing the temperature generally accelerates the reaction rate. researchgate.net However, excessively high temperatures can lead to the thermal deactivation of the lipase, reducing its catalytic efficiency over time. researchgate.net In optimized studies, a temperature of 80°C was found to be optimal for the synthesis of this compound in a high-performance vacuum reactor, leading to conversions higher than 98.5%. um.esnih.gov

Reaction time is inherently linked to temperature and other parameters. Higher temperatures and optimal enzyme concentrations can significantly reduce the required reaction time. researchgate.net In vacuum reactors, where the water by-product is continuously removed, high conversions for this compound were achieved in a matter of hours. um.es

Substrate Molar Ratio Considerations

The molar ratio of the substrates, stearic acid and cetyl alcohol, is a key variable in the optimization of this compound synthesis. researchgate.net While many studies initiate experiments with an equimolar ratio (1:1) of acid to alcohol, varying this ratio can shift the reaction equilibrium and enhance the final product yield. researchgate.netum.es

In solvent-free systems, one of the reactants can act as the solvent itself. researchgate.net An excess of one substrate, typically the alcohol, can be used to drive the reaction towards completion. researchgate.net However, using a large excess of one reactant can complicate the purification process and increase costs. Therefore, optimizing the molar ratio is a balancing act. A simple mathematical tool known as the Substrate-Enzyme Relation (SER), which correlates the acid:alcohol molar ratio with the biocatalyst loading, has been developed to predict reaction conditions that lead to high conversions. mdpi.com For the synthesis of similar long-chain esters, an excess of alcohol has been shown to compensate for potential evaporation loss at higher temperatures, leading to higher conversions. researchgate.net

Reactor Configurations and Operational Modes (e.g., vacuum reactors)

The choice of reactor configuration significantly impacts the efficiency of enzymatic this compound synthesis. researchgate.net Initial studies are often performed in simple open-air jacketed batch reactors. um.es While these are useful for studying the influence of parameters like temperature and enzyme concentration, they are limited in their ability to remove the water produced during esterification. um.es

Application of Statistical Optimization Methodologies (e.g., Response Surface Methodology, Taguchi Design)

To efficiently optimize the multiple parameters involved in this compound synthesis, statistical methodologies are frequently applied. researchgate.netresearchgate.net Response Surface Methodology (RSM) is a widely used collection of statistical and mathematical techniques for building empirical models, evaluating the effects of several factors, and identifying the optimum conditions for desirable responses. nih.gov

In the context of producing palm stearin-based wax esters, which include this compound, RSM was employed to determine the optimal conditions for temperature, enzyme concentration, alcohol-to-substrate molar ratio, and substrate concentration. nih.gov This approach allows for the study of interactions between different variables, leading to a more comprehensive optimization than the one-factor-at-a-time approach. For the synthesis of a similar wax ester, cetyl caprate, process parameters were investigated and optimized to achieve a maximum yield of 91.9%. researchgate.net The application of these statistical designs, such as Central Composite Design (CCD) within RSM, enables researchers to achieve high conversion yields with fewer experimental runs, making the process more time- and cost-effective. researchgate.netnih.gov

Green Chemistry Principles in this compound Bioproduction

The bioproduction of this compound, particularly through enzymatic esterification, is a prime example of the application of green chemistry principles. This approach offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis. nih.govum.es The core of this green methodology lies in the use of lipases as biocatalysts, which operate under mild conditions and offer high selectivity. mdpi.com

Several key green chemistry principles are embodied in the bioproduction of this compound:

Use of Renewable Feedstocks : The primary reactants, stearic acid and cetyl alcohol, are readily derivable from renewable vegetable sources like palm and coconut oil. symselect.comvvfltd.comatamankimya.com This reliance on plant-based feedstocks reduces the consumption of finite petrochemical resources. researchgate.net

Catalysis over Stoichiometric Reagents : Enzymatic synthesis employs lipases, such as the commercially available Novozym® 435 (an immobilized form of Candida antarctica lipase B), as catalysts. nih.govresearchgate.net These biocatalysts are highly efficient and specific, minimizing the formation of by-products, unlike traditional methods that may use stoichiometric acid or base catalysts which are consumed in the reaction and generate more waste. mdpi.comucmerced.edu

Safer Solvents and Auxiliaries : A significant advantage of enzymatic production is the feasibility of conducting the reaction in a solvent-free system. nih.govum.esresearchgate.net Eliminating organic solvents, which are often volatile and hazardous, prevents pollution and reduces risks associated with their handling and disposal. researchgate.net

High Atom Economy and Waste Prevention : The direct esterification of stearic acid and cetyl alcohol produces this compound and water as the only by-product. This leads to a very high atom economy, as most of the atoms from the reactants are incorporated into the final desired product. researchgate.net The high selectivity of enzymes further prevents waste by avoiding unwanted side reactions. mdpi.com

Production of "Natural" Products : The use of biological catalysts and mild processing conditions allows the resulting this compound to be marketed as a "natural" ingredient. nih.govum.esresearchgate.net This is a significant advantage for its application in the cosmetics and personal care industries, which are increasingly driven by consumer demand for natural products. mdpi.com

Comparative Analysis of Synthetic Routes for this compound

The synthetic route chosen has a direct impact on the final yield and purity of the this compound. While traditional chemical synthesis can be driven to high yields, the harsh conditions can lead to the formation of colored impurities and undesirable by-products, necessitating extensive purification steps.

Biocatalytic synthesis, particularly using immobilized lipases like Novozym® 435, has been shown to achieve exceptionally high conversion rates and purity. nih.govum.es Research has demonstrated that under optimized, solvent-free conditions, enzymatic synthesis can yield conversions exceeding 98.5%. nih.govum.esresearchgate.net The high specificity of the enzyme minimizes side reactions, resulting in an ultra-pure product that often requires minimal downstream processing. nih.govum.es HPLC analysis of enzymatically produced cetyl esters has confirmed their high purity, with no noticeable presence of unreacted substrates or by-products. um.es

The following table provides a comparative overview of typical yield and purity outcomes from different synthetic approaches.

From an economic and process engineering standpoint, traditional and biocatalytic methods for producing this compound present distinct profiles.

Traditional Chemical Synthesis:

Catalyst Cost: Typically employs inexpensive acid catalysts.

Energy Consumption: Requires high temperatures, leading to significant energy costs.

Process Engineering: The process often involves high pressure and requires equipment resistant to corrosion. Downstream processing is complex and costly, involving steps to neutralize and remove the catalyst and purify the product from various impurities.

Enzymatic Bioproduction:

Catalyst Cost: The initial cost of commercial immobilized enzymes, like Novozym® 435, is higher than that of simple chemical catalysts. mdpi.com However, their cost-effectiveness is improved by their high efficiency and potential for reuse over multiple batches.

Energy Consumption: Operates at significantly lower temperatures (e.g., 70-80°C for this compound), reducing energy inputs. researchgate.netresearchgate.net

Process Engineering: The process is simpler, operating at atmospheric pressure and in less corrosive environments. google.com The use of solvent-free systems eliminates the need for solvent handling and recovery infrastructure. researchgate.netresearchgate.net The high purity of the product simplifies downstream processing, often reducing it to simple filtration to recover the immobilized enzyme. um.es Removing the water by-product, for instance by using a vacuum, can drive the reaction equilibrium toward the product, further enhancing yield. nih.govum.es

The following table summarizes the key economic and engineering considerations.

Spectroscopic Characterization and Structural Elucidation of Cetyl Stearate

Vibrational Spectroscopy for Cetyl Stearate (B1226849) Structural Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and their arrangement within a molecule, making this technique invaluable for structural analysis.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

In the FTIR spectrum of cetyl stearate, several characteristic absorption bands are expected, arising from the vibrations of its constituent parts: the long alkyl chains of both the cetyl and stearate moieties, and the ester functional group that links them.

Key vibrational modes for this compound include:

C-H Stretching: The numerous methylene (B1212753) (-CH₂) and methyl (-CH₃) groups in the alkyl chains give rise to strong absorption bands in the 2850-2960 cm⁻¹ region. Asymmetric and symmetric stretching vibrations of these groups are typically observed. pg.edu.pl

C=O Stretching: The carbonyl group (C=O) of the ester linkage is one of the most prominent features in the IR spectrum, typically appearing as a strong, sharp band around 1735-1750 cm⁻¹. researchgate.net The exact position of this band can be influenced by the molecular environment.

C-O Stretching: The C-O single bond stretching vibrations of the ester group are also characteristic and usually appear as two distinct bands in the 1000-1300 cm⁻¹ region. researchgate.net

CH₂ Bending and Rocking: The bending (scissoring) vibrations of the CH₂ groups are found around 1465 cm⁻¹, while the rocking vibrations of long-chain hydrocarbons can be observed around 720 cm⁻¹. pg.edu.plresearchgate.net

The analysis of these bands confirms the presence of the long hydrocarbon chains and the ester functional group, which are the fundamental components of this compound.

Table 1: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Functional Group
C-H Stretching 2850-2960 -CH₂, -CH₃
C=O Stretching 1735-1750 Ester (C=O)
C-O Stretching 1000-1300 Ester (C-O)
CH₂ Bending ~1465 -CH₂-
CH₂ Rocking ~720 -(CH₂)n-

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the hydrocarbon backbone of this compound. wallonie.be

In the context of this compound research, Raman spectroscopy can provide detailed information about:

Chain Conformation: The C-C skeletal vibrations in the fingerprint region (around 1000-1200 cm⁻¹) are sensitive to the conformational order of the alkyl chains. The relative intensities of bands corresponding to trans and gauche conformations can be used to assess the degree of order or disorder within the lipid structure. mdpi.com

Lateral Packing: The CH₂ scissoring mode (around 1440-1460 cm⁻¹) in the Raman spectrum provides insights into the lateral packing of the hydrocarbon chains. mdpi.com Shifts in the position of this band can indicate changes between different packing arrangements, such as orthorhombic, hexagonal, or liquid-like states.

Quantitative Analysis: Raman spectroscopy has been demonstrated as a tool for the quantification of different lipid components in mixtures. wallonie.be

The non-destructive nature of Raman spectroscopy and its ability to be used with aqueous samples make it a powerful tool for in-situ and online analysis of systems containing this compound. wallonie.be

Fourier Transform Infrared (FTIR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for detailed structural elucidation of organic molecules. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for the precise mapping of its structure.

¹H NMR spectroscopy provides information about the different types of protons in a molecule based on their chemical shifts, signal multiplicities (splitting patterns), and integration values.

For this compound, the ¹H NMR spectrum would exhibit several key signals:

Methyl Protons (-CH₃): The terminal methyl groups of the cetyl and stearate chains would appear as a triplet at a high field (low ppm value), typically around 0.88 ppm. aocs.org

Methylene Protons (-CH₂-): The long chains of methylene groups form a large, broad signal in the region of 1.2-1.6 ppm. aocs.org

Methylene Protons Adjacent to the Ester Group: The protons on the carbons alpha to the carbonyl group (O=C-CH ₂) and alpha to the oxygen atom (O-CH ₂) are deshielded and appear at lower fields. The -CH₂- group of the stearate moiety adjacent to the carbonyl group typically resonates around 2.2-2.3 ppm as a triplet. The -CH₂- group of the cetyl moiety attached to the ester oxygen appears as a triplet at approximately 4.0-4.1 ppm. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Approximate Chemical Shift (ppm) Multiplicity
Terminal -CH₃ ~0.88 Triplet
Bulk -CH₂- chain ~1.2-1.6 Multiplet
-C(=O)-CH₂- ~2.2-2.3 Triplet
-O-CH₂- ~4.0-4.1 Triplet

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. sigmaaldrich.comcarlroth.com

¹³C NMR spectroscopy provides a spectrum of the different carbon environments within the molecule. Since the natural abundance of ¹³C is low, the spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon atom or a group of equivalent carbons.

In the ¹³C NMR spectrum of this compound, one would expect to observe:

Carbonyl Carbon (-C=O): The ester carbonyl carbon is significantly deshielded and appears at the lowest field, typically in the range of 170-175 ppm.

Carbons Adjacent to the Ester Group: The carbon of the cetyl group attached to the ester oxygen (-O-C H₂) resonates around 60-65 ppm. The carbon of the stearate group alpha to the carbonyl group (-C H₂-C=O) appears at approximately 30-35 ppm.

Alkyl Chain Carbons: The carbons of the long methylene chains give rise to a series of signals in the range of 20-35 ppm. The terminal methyl carbons are the most shielded and appear at the highest field, around 14 ppm.

¹³C NMR is particularly useful for confirming the total number of carbon atoms and identifying the key functional groups within the molecule. creative-biostructure.com

Beyond simple one-dimensional ¹H and ¹³C NMR, advanced two-dimensional (2D) NMR techniques can provide even more detailed structural and conformational information about this compound. numberanalytics.com

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY spectrum reveals which protons are spin-spin coupled to each other. This is useful for confirming the connectivity of the proton spin systems within the alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of proton and carbon signals. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for establishing the connectivity across the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. numberanalytics.com For a flexible molecule like this compound, NOESY can help to determine the preferred solution-state conformation by identifying which protons, though distant in terms of bond connectivity, are close to each other in space. This can be particularly insightful for understanding intermolecular interactions and packing in different environments. nih.gov

Solid-State NMR (ssNMR): For studying this compound in its solid, waxy state, ssNMR techniques are employed. creative-biostructure.commdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) and Rotational Echo Double Resonance (REDOR) can provide information on the conformation and packing of the molecules in the solid phase. creative-biostructure.commdpi.com

These advanced NMR methods, often used in conjunction with computational modeling, provide a comprehensive picture of the three-dimensional structure and dynamic behavior of this compound. nih.govauremn.org.br

Carbon-13 NMR (¹³C NMR) Investigations of this compound

Mass Spectrometry (MS) in this compound Molecular Characterization

Mass spectrometry is a pivotal analytical technique for the molecular characterization of this compound (hexadecyl stearate). This method provides information on the molecular weight and elemental composition, and its fragmentation patterns offer insights into the compound's structure. The chemical formula for this compound is C₃₄H₆₈O₂. wikidata.org

The NIST Chemistry WebBook provides access to the electron ionization mass spectrum of this compound, confirming its molecular weight and offering a reference for its fragmentation pattern. nist.govnist.gov

Table 1: Predicted Collision Cross Section for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺509.5292Not Available
[M+Na]⁺531.5111Not Available

This interactive table is based on predicted values and serves as a reference for advanced MS techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound Systems

Studies on lipid-based nanoparticles, which can be formulated with esters like this compound, also utilize UV-Vis spectroscopy to evaluate their ultraviolet absorption capabilities, especially when loaded with UV filters. academie-sciences.fr The absorption spectrum of these formulations is typically measured from 290 to 400 nm to assess their photoprotective efficacy. academie-sciences.fr

X-ray Diffraction (XRD) Studies of this compound Crystalline Structures and Formulations

X-ray diffraction (XRD) is a crucial technique for investigating the crystalline structure of this compound and its behavior in various formulations. forcetechnology.com XRD provides information about the arrangement of atoms within a crystalline solid, revealing details about its polymorphic form and degree of crystallinity. forcetechnology.com

This compound, being a waxy solid, possesses a crystalline structure. atamanchemicals.com When incorporated into formulations like solid lipid nanoparticles (SLNs), the crystalline nature of the lipid matrix is of significant interest. For instance, studies on SLNs made from similar lipids like cetyl palmitate show that the lipid can exist in different polymorphic forms (α, β', β), which can be identified by their characteristic XRD patterns. researchgate.netnih.gov Sharp peaks in an XRD spectrum are indicative of a crystalline structure. researchgate.net

In the context of pharmaceutical and cosmetic formulations, XRD is used to determine the physical state of active ingredients and excipients. For example, XRD analysis can confirm whether a drug within a lipid nanoparticle exists in a crystalline or amorphous state. researchgate.net The crystalline structure of the lipid matrix, which can include this compound, influences the loading capacity and release profile of encapsulated active ingredients. researchgate.net Research on stearate-coated particles and stearic acid-based nanoparticles also heavily relies on XRD to characterize the crystalline nature and lamellar structure of the materials. researchgate.netacs.org

Formulation Science and Rheological Investigations of Cetyl Stearate Systems

Cetyl Stearate (B1226849) in Emulsion Systems

Cetyl stearate, an ester of cetyl alcohol and stearic acid, is a multifunctional ingredient in the formulation of emulsions, valued for its contributions to stability, texture, and sensory characteristics. atamanchemicals.com Its waxy consistency and ability to act as a co-emulsifier make it a staple in a wide array of cosmetic and pharmaceutical products, including creams, lotions, and hair care items. atamanchemicals.comsmolecule.com

Role as a Co-Emulsifier and Stabilizer in Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsions

This compound functions effectively as a co-emulsifier, an ingredient that works in conjunction with a primary emulsifier to enhance the stability of an emulsion. atamanchemicals.comsmolecule.com Emulsions are inherently unstable mixtures of immiscible liquids, such as oil and water. Emulsifiers and co-emulsifiers position themselves at the oil-water interface, reducing interfacial tension and preventing the dispersed droplets from coalescing. sdlookchem.comiptsalipur.org

This compound's utility extends to both major types of emulsions:

Oil-in-Water (O/W) Emulsions: In these systems, where oil droplets are dispersed in a continuous aqueous phase, this compound contributes to the stability of the emulsion. atamanchemicals.comatamanchemicals.com It often works alongside other fatty alcohols and surfactants to form a structured network within the continuous phase, which helps to prevent the oil droplets from merging. researchgate.netpsu.edu This is a common formulation strategy in products like lotions and creams. sdlookchem.comatamanchemicals.com

The stabilizing effect of this compound is often attributed to its ability to participate in the formation of a liquid crystalline or gel network structure in the continuous phase of the emulsion. researchgate.netpsu.edu This network physically entraps the droplets of the dispersed phase, hindering their movement and subsequent coalescence, thereby ensuring the long-term stability of the product. vitakimya.commdpi.com

Influence on Emulsion Droplet Size and Distribution

The size and distribution of droplets in an emulsion are critical parameters that influence its stability, appearance, and texture. Generally, emulsions with smaller and more uniform droplet sizes tend to be more stable.

Interfacial Phenomena and Emulsion Stability Mediated by this compound

The stability of an emulsion is fundamentally governed by the phenomena occurring at the oil-water interface. This compound, in conjunction with primary emulsifiers, plays a significant role in modulating these interfacial properties to enhance stability.

One of the key mechanisms is the formation of a complex interfacial film around the dispersed droplets. scribd.com This film acts as a mechanical barrier that prevents the droplets from coming into direct contact and coalescing. scribd.com this compound, being a fatty ester, can pack into the interfacial layer alongside the primary emulsifier molecules, increasing the rigidity and stability of this film.

Furthermore, in O/W emulsions, this compound contributes to the formation of a lamellar gel network in the aqueous phase. researchgate.netpsu.edu This network, composed of bilayers of the fatty amphiphile (like this compound) and the surfactant, immobilizes the continuous phase and entraps the oil droplets, thereby providing long-term stability against creaming and coalescence. psu.edumdpi.com The formation of these liquid crystalline structures is a key factor in the stabilization of many cosmetic and pharmaceutical creams. symselect.com

This compound as a Rheological Modifier and Textural Enhancer

Beyond its role in emulsion stabilization, this compound is widely utilized for its ability to modify the rheology (flow properties) and enhance the texture of formulated systems. atamanchemicals.comborchers.comglobalspec.com

Viscosity Modulation in Formulated Systems

This compound is an effective viscosity-increasing agent in a variety of formulations. smolecule.comatamanchemicals.comkosterkeunen.com Its long hydrocarbon chains can create a network within the formulation, leading to a thicker and more viscous product. smolecule.com This property is particularly valuable in creams and lotions, where a certain level of viscosity is required for desirable application properties and to convey a sense of richness to the consumer. happi.com

The thickening effect of this compound is often synergistic with other fatty alcohols like cetyl alcohol and stearyl alcohol. researchgate.net By adjusting the concentration of this compound and other fatty components, formulators can precisely control the final viscosity of the product, ranging from fluid lotions to thick creams. vitakimya.comatamankimya.com

Table 1: Effect of Fatty Alcohols on Emulsion Viscosity
Fatty AlcoholObserved Effect on ViscosityResulting Texture
Cetyl AlcoholProvides excellent thickeningLight feeling lotion happi.com
Stearyl AlcoholYields a denser cream than cetyl alcoholMore compact cream happi.com
Cetearyl AlcoholIntermediate between cetyl and stearyl alcoholOften considered a good balance happi.com
This compoundBuilds emulsion viscosity kosterkeunen.comContributes to a creamy texture atamanchemicals.com

Thixotropic Behavior of this compound-Containing Formulations

Thixotropy is a desirable rheological property in many cosmetic and pharmaceutical formulations. globalspec.comnih.gov It describes a time-dependent shear thinning behavior, where a product becomes less viscous when subjected to stress (e.g., rubbing onto the skin) and then returns to its original, more viscous state upon standing. globalspec.com

Formulations containing this compound, as part of a structured system with other fatty alcohols and emulsifiers, can exhibit thixotropic behavior. researchgate.netnih.gov The gel-like network created by these ingredients can be temporarily disrupted upon the application of shear, allowing for easy spreading. Once the shear is removed, the network structure reforms, and the viscosity increases. This property is beneficial for products that need to be easily dispensed from packaging and applied smoothly, yet maintain their structure and stability during storage. Some complex emulsifying systems that include fatty alcohols are specifically designed to exhibit thixotropic behavior for enhanced stability and sensory experience. ulprospector.com

Gel Network Formation and Structure-Rheology Relationships

The stability and desirable feel of many cosmetic and pharmaceutical creams are not merely due to the emulsification of oil and water but are significantly influenced by the formation of a lamellar gel network in the continuous phase. This network is a multiphase structure that imparts viscoelastic and shear-thinning properties to the formulation. researchgate.net The self-assembly of fatty alcohols, like this compound, and surfactants in the aqueous phase of an oil-in-water emulsion creates this stabilizing gel structure. researchgate.net

Lamellar gel networks are formed from the interaction of fatty amphiphiles, such as cetyl alcohol and stearyl alcohol (which together form cetearyl alcohol), and surfactants with water. researchgate.netatamanchemicals.com These networks are composed of lipid bilayers. researchgate.net The rheological properties of these systems, which are crucial for product performance and stability, are dictated by the interconnected structure of this network. researchgate.netresearchgate.net For instance, formulations containing cetostearyl alcohol and a cationic surfactant exhibit a yield stress and thixotropic behavior, meaning their viscosity decreases under shear stress and recovers over time. researchgate.netresearchgate.net

The specific composition of the fatty alcohols and surfactants plays a critical role in the final properties of the gel network. For example, in systems containing cetyl and stearyl alcohols with a surfactant, the consistency of the formulation can change over time, with some compositions showing an initial increase in consistency followed by either stabilization or breakdown of the structure. researchgate.net The interaction between different components, such as polymers and the mixed emulsifier system (e.g., cetyl stearyl alcohol and a non-ionic surfactant), can significantly alter the microstructure and rheology of the cream. researchgate.net The incorporation of certain polymers can lead to a transformation of the swollen lamellar gel network into non-swollen crystals of the fatty alcohol, resulting in a loss of structure. researchgate.net

The study of these systems often involves a multi-technique approach, including rheology, small-angle X-ray scattering (SAXS), and microscopy, to understand the relationship between the microstructure and the mechanical properties. researchgate.netresearchgate.net Rheological measurements, such as continuous shear and viscoelastic creep and oscillation tests, provide insights into the flow behavior and structural integrity of the gel network. researchgate.netresearchgate.net For example, the high shear-thinning viscosity of these gels often shows hysteresis, where the gel "remembers" its previous shear history. researchgate.netresearchgate.net

This compound in Advanced Delivery Systems

Solid Lipid Nanoparticles (SLNs) Incorporating this compound

Solid Lipid Nanoparticles (SLNs) are colloidal drug carriers that have gained significant attention for their potential in improving the bioavailability and controlled release of various therapeutic agents. nih.govmdpi.comnih.gov These nanoparticles are composed of a solid lipid core, which can be made from biodegradable and biocompatible lipids like triglycerides, fatty acids, and waxes, including this compound's components, cetyl palmitate. nih.govnih.govui.ac.id The solid nature of the lipid matrix allows for the protection of labile drugs and provides a sustained release profile. mdpi.com

This compound, or its constituent parts like cetyl palmitate and stearic acid, are frequently used as the solid lipid component in SLN formulations. nih.govnih.govnih.gov The choice of lipid is critical as it influences the particle size, drug loading capacity, and release characteristics of the SLNs. nih.govekb.eg For instance, studies have shown that different lipids, such as glyceryl monostearate versus cetyl palmitate, can result in SLNs with varying particle sizes. ekb.eg

The preparation of SLNs often involves high-pressure homogenization, a technique where a hot lipid phase is dispersed in a surfactant solution. nih.gov The resulting nanoemulsion is then cooled, leading to the recrystallization of the lipid and the formation of solid nanoparticles. nih.gov The type and concentration of both the lipid and the surfactant are key formulation variables that need to be optimized to achieve SLNs with the desired characteristics, such as small particle size and high stability. nih.govekb.eg For example, a study on coenzyme Q10-loaded SLNs identified formulations with 13% lipid (stearic acid or cetyl palmitate) and 8% surfactant as optimal. nih.govresearchgate.net

The stability of SLNs is a crucial factor, and the combination of emulsifiers is often employed to prevent particle agglomeration. nih.govnih.gov The physical stability of SLNs can be assessed by measuring their zeta potential, with higher values indicating better stability. nih.gov SLNs formulated with lipids like stearic acid and cetyl palmitate have demonstrated good physical stability over their shelf life. nih.govresearchgate.net The small size and large surface area of SLNs, coupled with the controlled release properties imparted by lipids like this compound, make them a promising platform for advanced drug delivery. nih.govmdpi.com

Polymeric Matrices and Controlled Release Formulations

This compound and its related fatty alcohols are integral components in the formulation of controlled-release drug delivery systems, particularly in hydrophobic polymeric matrices. gsconlinepress.comresearchgate.net These matrix systems are designed to modulate the release profile of a drug, offering benefits such as improved patient compliance and more uniform drug levels in the body. gsconlinepress.comresearchgate.net The drug is typically dispersed within an inert or hydrophobic polymer, and its release is controlled by diffusion through the network of channels within the compacted polymer particles. gsconlinepress.com

A variety of hydrophobic materials, including fatty acids (like stearic acid), fatty alcohols (such as cetyl alcohol and cetostearyl alcohol), and waxes, are used to create these matrices. gsconlinepress.comresearchgate.netresearchgate.net The release of the drug from these lipid-based matrices occurs through a combination of pore diffusion and erosion of the matrix. gsconlinepress.com The specific physicochemical properties of the chosen lipid or wax have a significant impact on the rate and extent of drug release. pjps.pk

Research has been conducted to evaluate the effectiveness of different hydrophobic materials in controlling drug release. researchgate.netpjps.pk For example, a study comparing various wax-lipid based materials found that cetostearyl alcohol provided the strongest retardation of drug release, irrespective of the concentration of the fat-wax material in the matrix. researchgate.netpjps.pk The release kinetics from these matrices often follow the Higuchi square root of time model, indicating that the primary release mechanism is Fickian diffusion. researchgate.net

The level of the hydrophobic material within the matrix is a critical factor. Increasing the concentration of the fat-wax material generally leads to a decrease in the rate and extent of drug release due to increased tortuosity and reduced porosity of the matrix. pjps.pk However, at lower concentrations, some materials like cetostearyl alcohol may exhibit a degree of swelling and erosion, which can also influence the release profile. pjps.pk The careful selection of the hydrophobic material and its concentration is therefore essential for designing matrix tablets with the desired dissolution profile. researchgate.net

Formulation Process Variables and Their Impact on this compound Systems

Temperature Effects on Formulation Stability and Structure

Temperature is a critical process variable that significantly influences the stability and microstructure of formulations containing this compound. The appearance of liquid crystalline structures, which are fundamental to the formation of stabilizing gel networks in emulsions, is highly dependent on temperature. cosmeticsandtoiletries.com For many cosmetic lotion systems, these networks are typically stable below 38°C; above this temperature, they can begin to redissolve, often transforming into isotropic micellar phases. cosmeticsandtoiletries.com

The stability of emulsions can be evaluated through accelerated aging studies at elevated temperatures, such as 40°C. cosmeticsandtoiletries.comgoogle.com A drop in viscosity over time at this temperature can indicate structural changes and a less stable emulsion system. cosmeticsandtoiletries.com For instance, some formulations may show separation after several weeks or months of storage at 40°C. cosmeticsandtoiletries.com However, warm temperatures used in some stability studies can also mask potential precipitation problems that might occur at cooler storage temperatures, as the higher temperature can prevent crystallization. google.com Conversely, extremely low temperatures can also be misleading, as the solidification of the solution can prevent the molecular motion necessary for crystal formation. google.com

The cooling process itself can impact the final structure of the gel. For example, in surfactant gels formulated with cetearyl alcohol, fast and slow cooling processes can result in lamellar structures with different periodic repeat distances. researchgate.net In the context of enzymatic synthesis of this compound, the reaction temperature is a key parameter influencing the conversion rate. Studies have shown that for the synthesis of this compound using Novozym® 435, different temperatures (65°C, 70°C, 80°C) result in varying reaction efficiencies. researchgate.net Similarly, in the production of other cetyl esters, temperature has been identified as one of the most important variables. researchgate.net

The solid-liquid phase change behavior of cetyl alcohol, a component of this compound, is also temperature-dependent. Differential scanning calorimetry (DSC) shows that bulk cetyl alcohol has a distinct melting peak. mdpi.com However, when emulsified, the solidification temperature can be significantly reduced, leading to a pronounced subcooling effect, which is an important consideration in applications like thermal energy storage. mdpi.com

Shear Conditions and Homogenization Effects

Shear conditions and homogenization are critical processing steps that profoundly influence the microstructure and, consequently, the rheological properties and stability of this compound-containing systems. mdpi.comresearchgate.netresearchgate.net High-shear mixers are commonly employed to disperse one phase into another, and the intensity and duration of this shear can determine the final droplet size in an emulsion. mdpi.com

The speed of the homogenizer has a direct impact on the viscosity and particle size of the dispersed phase in semi-solid emulsions. bioline.org.br Studies have shown that there can be an optimal homogenization speed to achieve the highest viscosity. bioline.org.br For example, in one study, a homogenization rate of approximately 3600 rpm resulted in the highest viscosity and the largest mean particle diameter. bioline.org.br Both reducing and excessively increasing the speed from this optimum can lead to a decrease in viscosity. bioline.org.br

In the context of lamellar gel networks, the shear applied during processing can affect the final product's microstructure and yield stress. researchgate.net Increasing the vane speed during the structuring phase can lead to a higher maximum apparent viscosity and yield stress, and reduce the time needed to reach this peak viscosity. researchgate.net However, this also comes with increased power consumption. researchgate.net The application of high shear can also induce what is known as "shear thinning," where the viscosity of the gel decreases. researchgate.netresearchgate.net These gels can exhibit thixotropy, meaning they can recover their original viscosity over time after the shear is removed. researchgate.netresearchgate.net

The long-term stability of an emulsion is also linked to the shear conditions during its preparation. While high shear can create smaller droplets, an excessively high shear mixing rate may induce flocculation, which can accelerate coalescence and ultimately decrease the long-term stability of the emulsion. researchgate.net Therefore, a careful selection of emulsification and homogenization conditions is vital for creating stable products. researchgate.net The order of processing steps can also matter; emulsions prepared with homogenization at the beginning of the emulsification process have been found to be more stable with smaller internal phase particle diameters. researchgate.net

Interactions of Cetyl Stearate with Other Chemical Entities

Interactions with Fatty Alcohols (e.g., Cetyl Alcohol, Stearyl Alcohol)

Cetyl stearate (B1226849) is the esterified product of cetyl alcohol and stearic acid, which is reduced to stearyl alcohol. Therefore, understanding its interaction with its precursor fatty alcohols, cetyl and stearyl alcohol, is fundamental. In many formulations, cetyl stearate is present alongside a blend of these free fatty alcohols (often listed as cetearyl alcohol). This combination is crucial for creating the structural backbone of many creams and lotions.

The stability of many oil-in-water (O/W) emulsions is not merely dependent on surfactant action at the oil-water interface but on the formation of a tertiary structure known as a lamellar gel network (LGN) in the continuous (water) phase. This network is formed by the combination of high HLB (hydrophilic-lipophilic balance) surfactants and low HLB crystalline amphiphiles, such as fatty alcohols.

When mixtures of cetyl and stearyl alcohol are used, they arrange themselves with surfactant molecules into ordered, crystalline bilayers. These bilayers, or lamellae, entrap water molecules between them, swelling to form a viscoelastic gel network that imparts viscosity and long-term stability to the emulsion. The structure of a stable O/W cream containing cetostearyl alcohol is characterized by this pronounced mixed crystal bilayer. fda.govnih.gov This lamellar phase is also referred to as the alpha phase or alpha gel. nih.gov According to the gel network theory, oil-in-water creams stabilized by these mixed emulsifiers consist of a hydrophilic/crystalline gel phase composed of bilayers of the fatty amphiphile (like cetyl and stearyl alcohol) and surfactant molecules. goodmolecules.com Using a blend of C16 (cetyl) and C18 (stearyl) alcohols results in a more robust lamellar gel network and improved emulsion stability compared to using a single fatty alcohol.

Table 1: Key Components in Lamellar Gel Network Formation

Component Role Common Examples
Low HLB Surfactant/Amphiphile Thickening, crystal formation Cetyl Alcohol, Stearyl Alcohol, Glyceryl Stearate
High HLB Surfactant Emulsification, swelling of lamellar phase Polysorbates, Ceteth-20, Potassium Cetyl Phosphate
Aqueous Phase Continuous phase, trapped in bilayers Water

In complex formulations containing multiple lipidic components, co-crystallization occurs, influencing the final texture and stability. The introduction of liquid lipids or other waxy esters alongside solid fatty alcohols like cetyl and stearyl alcohol disrupts the otherwise highly ordered crystalline structure. This creation of an "imperfect crystal" is a key principle in modern formulation science, particularly in the development of nanostructured lipid carriers (NLCs).

When this compound (a solid wax ester, also known as cetyl palmitate in some contexts of lipid studies) is part of a lipid matrix with its precursor alcohols, it contributes to this phenomenon. The mixture of different lipid shapes and chain lengths (e.g., cetyl alcohol C16, stearyl alcohol C18, and this compound C34) leads to a less-ordered, often amorphous or nanocrystalline, solid matrix. This imperfect packing within the lipid phase is advantageous as it increases the loading capacity for active ingredients and prevents their expulsion from the matrix during storage, a common issue with highly ordered crystals that undergo polymorphic transitions over time. Studies on lipid matrices for NLCs show that mixtures of solid lipids like stearic acid or cetyl palmitate with liquid lipids result in broader, less intense diffraction peaks, indicating lower crystallinity and the formation of a more amorphous, stable structure.

Formation of Mixed Crystal Bilayers and Lamellar Phases

Interactions with Surfactants

Surfactants are essential for reducing interfacial tension between oil and water phases. However, their interaction with fatty amphiphiles like this compound and its constituent alcohols goes beyond simple emulsification, leading to powerful synergistic effects.

The combination of fatty alcohols and surfactants is a cornerstone of emulsion stabilization. The fatty alcohols (like cetyl and stearyl alcohol) are often referred to as co-emulsifiers and work in synergy with primary surfactants to form the previously discussed lamellar gel network. goodmolecules.com This network structure provides a mechanical barrier to droplet coalescence far more robust than a simple monomolecular film of surfactant.

Anionic surfactants like Potassium Cetyl Phosphate (PCP) have shown exceptional synergy with fatty alcohols and other co-emulsifiers like glyceryl stearate. Research using freeze-fracture transmission electron microscopy reveals that PCP, in combination with cetearyl and behenyl alcohols, forms dense, multi-layered lamellar structures and vesicular units that are highly effective at stabilizing emulsions with high loads of oils and UV filters. This synergistic interaction allows for the creation of stable, aesthetically pleasing products even at low emulsifier concentrations (e.g., 1%). The result is a stable system where oil droplets are enveloped in multiple layers of this gel phase. goodmolecules.com

Table 2: Emulsion Stabilization Mechanisms

Mechanism Description Key Interacting Components
Interfacial Tension Reduction Surfactant molecules adsorb at the oil-water interface, lowering energy. Primary Surfactants
Lamellar Gel Network Formation Crystalline bilayers of fatty alcohols and surfactants form in the water phase, trapping water and oil droplets. Cetyl Alcohol, Stearyl Alcohol, Surfactants (e.g., Potassium Cetyl Phosphate)
Viscosity Building The gel network increases the viscosity of the continuous phase, slowing droplet movement and preventing coalescence. Fatty Alcohols, Polymers

In an emulsion, surfactant molecules exist both at the oil-water interface and, above a certain concentration known as the Critical Micelle Concentration (CMC), as spherical aggregates called micelles within the bulk aqueous phase. goodmolecules.com While this compound itself does not form micelles, as an oil-soluble component, it can be solubilized within the hydrophobic core of these surfactant micelles.

The primary role of fatty alcohols like cetyl and stearyl alcohol is not micelle formation but the construction of the lamellar gel phase. goodmolecules.com This gel phase coexists with surfactant micelles in the aqueous phase of the emulsion. The formation of micelles is governed by factors such as the surfactant's chemical structure, temperature (Krafft point), and the presence of electrolytes. nih.govgoodmolecules.com The interaction between the lamellar network and micelles is complex; the network can stabilize the emulsion structure, while micelles can act as reservoirs for oil-soluble components, including this compound, fragrances, or active ingredients, potentially influencing their delivery and bioavailability.

Synergistic Effects in Emulsion Stabilization

Interactions with Polymers

Aqueous phase thickeners, such as synthetic polymers, are frequently used to enhance the stability and modify the rheology of cosmetic emulsions. These polymers interact with the other components, including the lipid phases structured by this compound and fatty alcohols.

Commonly used polymers include high-molecular-weight polyacrylic acid polymers known as carbomers, and hydrophobically modified acrylate (B77674) copolymers. These polymers work by swelling in the water phase to form a gel, thereby increasing viscosity. There is a significant interaction between these polymers and the fatty alcohol/ester components. For instance, some commercial cold-process technologies provide pre-blended powders containing cetyl alcohol, stearic acid, and a polymer like carbomer or an acrylates copolymer. When dispersed in water and neutralized, the polymer swells while the lipid components help to form a stable emulsion structure without the need for heat.

The presence of the polymer network can enhance the stability provided by the lamellar gel network of the fatty alcohols and surfactants. Studies show that formulating with a combination of cetearyl alcohol and a polymer like polyacrylic acid can effectively stabilize emulsions with high concentrations of oils. Furthermore, research on acrylate crosspolymers indicates that these polymers can interact with surfactant micelles, a process that would occur within the complex environment of an emulsion also containing a this compound-structured lipid phase. This three-way interaction between polymer, surfactant, and lipid structures is key to achieving target viscosity and sensory profiles in modern cosmetic formulations.

Polymer-Cetyl Stearate Aggregation and Network Formation

The interaction between this compound and polymers in aqueous formulations often results in the self-assembly of complex, three-dimensional networks. The most significant of these is the lamellar gel network (LGN), a thermodynamically stable phase that is fundamental to the structure of many oil-in-water emulsions like creams and lotions. ulprospector.comulprospector.com This network is formed through the aggregation of low-HLB (hydrophilic-lipophilic balance) fatty amphiphiles, like cetyl and stearyl alcohols, and high-HLB surfactants, which are stabilized by a polymeric gelling agent. ulprospector.com

The formation of this network is a process of molecular aggregation driven by hydrophobic interactions. The long, saturated hydrocarbon chains of this compound, along with its constituent alcohols and acids, align themselves to minimize contact with water. researchgate.net When combined with surfactants, they form bilayers similar to those in cell membranes. These bilayers arrange into lamellar sheets that entrap water between them, creating a highly ordered, gel-like structure. ulprospector.comdsm.com This process effectively freezes the alkyl chains of the lipids into a crystalline or semi-crystalline state, which is responsible for the network's rigidity and high viscosity. ulprospector.com

The stability and properties of the resulting gel network depend on several factors, including the ratio of the fatty amphiphiles to the surfactants and the characteristics of the polymer. ulprospector.com For example, studies on model systems with cetyl/stearyl alcohol and anionic surfactants show the formation of a lamellar structure with a periodic inter-bilayer spacing, creating a metastable but robust gel. researchgate.net The incorporation of polymers can influence this structure; for instance, adding a cationic polymer to a network formed with non-ionic surfactants and cetyl alcohol can disrupt the swollen lamellar gel, causing a loss of structure. researchgate.net

Impact on Encapsulation and Release in Polymeric Systems

This compound and other waxy solid lipids are extensively used in the development of polymeric and lipid-based nanoparticle systems for the encapsulation and controlled release of active pharmaceutical ingredients (APIs). gsconlinepress.comnih.gov These systems, including Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and lipid-polymer hybrid nanoparticles, leverage the solid nature of the lipid matrix to protect encapsulated compounds and modulate their release profiles. nih.govnih.gov

In these delivery systems, this compound can form part of the solid lipid core that entraps the API. This is particularly effective for lipophilic drugs, which can be dissolved or dispersed within the molten lipid during the formulation process. nih.gov Upon cooling, the lipid solidifies, forming a protective matrix around the drug. The crystalline nature of the lipid matrix formed by materials like this compound reduces the mobility of the entrapped drug, which is a prerequisite for achieving controlled release. nih.gov The presence of polymers, often used as stabilizers or as part of a hybrid core-shell structure, further influences the encapsulation efficiency and release kinetics.

The primary mechanisms governing drug release from these lipid-polymer matrices are diffusion and erosion. gsconlinepress.comnih.gov

Diffusion: The drug diffuses through the pores and channels present within the solid lipid-polymer matrix. The tortuosity and porosity of this matrix, which are influenced by the concentration and properties of this compound and the polymer, dictate the diffusion rate. gsconlinepress.com

Erosion: The matrix itself can slowly degrade or erode when exposed to physiological fluids, releasing the drug over time. This is particularly relevant for biodegradable lipid and polymer components. gsconlinepress.comnih.gov

The amount of this compound or other hydrophobic waxes in the matrix is a critical factor. A higher lipid content generally increases the hydrophobicity and tortuosity of the matrix, leading to a slower and more sustained release of the encapsulated drug. nih.govpjps.pk For example, in matrix tablets, cetostearyl alcohol has been shown to be a strong retardant for drug release. pjps.pk Conversely, incorporating hydrophilic polymers like methyl cellulose (B213188) into a cetyl alcohol matrix can enhance the penetration of dissolution fluid, leading to faster drug release. ijpsonline.com

The table below presents findings on the use of this compound-related lipids in encapsulation and release systems.

Lipid Matrix Polymer/Surfactant System Application Key Findings on Encapsulation & Release Reference
Cetyl PalmitateTween 80 / Tego Care 450Solid Lipid Nanoparticles (SLNs)A lipid concentration of 13% was found to be optimal for creating stable SLNs with a narrow size distribution. researchgate.net
Cetyl AlcoholMethyl CelluloseSustained Release TabletsA combination matrix extended drug release up to 8 hours. Release was by anomalous diffusion. Higher hydrophobicity of cetyl alcohol alone excessively retarded release. ijpsonline.com
Cetostearyl AlcoholVarious excipientsHydrophobic Matrix TabletsImparted the strongest retardation of theophylline (B1681296) release compared to other waxes, attributed to increased matrix tortuosity and reduced porosity. pjps.pk
Glyceryl Monostearate, Cetyl PalmitateTween 80 / Poloxamer 188Solid Lipid Nanoparticles (SLNs)An optimal lipid concentration of 5% was identified. Glyceryl monostearate produced smaller particles than cetyl palmitate. ekb.eg
Cetyl AlcoholBees WaxSustained Release TabletsMatrix of cetyl alcohol and beeswax provided better drug release characteristics than other wax combinations, following a diffusion-dominated mechanism. scielo.br
Precirol® ATO 5 (Glyceryl Palmitostearate)Sucrose StearateControlled-Release Lipid Matrix TabletsShowed significant drug release retardation. Release followed anomalous (non-Fickian) kinetics, indicating a mix of diffusion and erosion. nih.gov

Role of Cetyl Stearate in Advanced Material Science and Engineering

Cetyl Stearate (B1226849) as a Wax Ester Analogue and Structural Component

Cetyl stearate is classified as a wax ester, which is a type of ester derived from a long-chain fatty acid and a long-chain fatty alcohol. chemicalbook.com This chemical structure is analogous to natural waxes found in various plants and animals, such as spermaceti wax, where cetyl palmitate is a major component. niscpr.res.inscribd.com The long hydrocarbon chains of both the cetyl alcohol and stearic acid moieties give the molecule its characteristic waxy nature and significant hydrophobicity. ontosight.aiatamanchemicals.com

In material science, this waxy character is exploited to provide structural integrity and bulk to various formulations. atamanchemicals.com When incorporated into polymer matrices or other materials, this compound can modify the physical properties of the final product. Its crystalline structure at room temperature allows it to act as a solid-state component that can influence the rheology, texture, and melting point of a composite material. Research into the synthesis of spermaceti analogues has highlighted the importance of esters like this compound in replicating the properties of natural waxes for industrial applications, driven by the need to replace animal-derived products. niscpr.res.inresearchgate.net

Table 1: Synthesis and Properties of this compound and Related Wax Esters

Reactants Product Catalyst / Method Yield / Time Melting Point (°C)
Palmitic acid + Cetyl alcohol Cetyl palmitate Acid Activated Indian Bentonite / Microwave 98% / 12 h 53-54 researchgate.net
Myristic acid + Cetyl alcohol Cetyl myristate Acid Activated Indian Bentonite / Microwave 82% / 12 h 49-50 researchgate.net
Lauric acid + Cetyl alcohol Cetyl laurate Acid Activated Indian Bentonite / Microwave 88% / 12 h 39-40 researchgate.net
Stearic acid + Cetyl alcohol This compound Acid Activated Indian Bentonite / Microwave 14% / 60 min 60-62 researchgate.net

This table presents data on the synthesis of various cetyl esters, demonstrating the methods used to create these wax ester analogues and their resulting physical properties.

Applications in Lubricant and Coating Formulations

The inherent properties of this compound make it an effective additive in lubricant and coating formulations. Its long, non-polar hydrocarbon chains provide lubricity, reducing friction between surfaces.

In the polymer industry, this compound is used as a lubricant and flow promoter for engineering plastics, including polyvinyl chloride (PVC), polystyrene (PS), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). specialchem.com During processing, it migrates to the surface of the polymer, creating a lubricating layer that facilitates mold release and improves the surface finish of the final product. specialchem.com It functions as both an internal and external lubricant, enhancing melt flow and preventing adhesion to manufacturing equipment. Fatty acid esters, in general, are classic lubricants that improve scratch and scuff resistance. specialchem.com

As a coating agent, this compound forms a thin, non-greasy, and hydrophobic film. cosmeticsinfo.orgatamanchemicals.com This film acts as a protective layer that repels water. While much of the available literature discusses this in a cosmetic context for skin applications, the principle is directly transferable to material science for creating water-repellent surfaces on various substrates. atamanchemicals.comcosmeticsinfo.org This property is valuable for protecting materials from moisture, which can cause degradation, corrosion, or other undesirable effects.

Development of Specialized Barrier Materials Utilizing this compound

The hydrophobicity and film-forming capabilities of this compound are key to its use in developing specialized barrier materials. ontosight.aiatamanchemicals.com A barrier material functions to prevent the passage of substances, most commonly moisture, from one side to the other. This compound's waxy nature and water-repellent properties make it an ideal component for creating such barriers. atamanchemicals.comatamanchemicals.com

Research has shown that formulations containing this compound can form a durable protective layer that shields against moisture and external irritants. atamanchemicals.com In the context of absorbent articles, compositions containing wax esters like this compound can be applied to surfaces to protect the skin's barrier function. google.com An important finding from this research is that the inclusion of such compositions can reduce or eliminate the need for separate, specialized barrier or wrapping materials in the final product design. google.com The compound's ability to create a hydrophobic barrier makes it effective in applications where moisture control is critical. ontosight.ai

Functionalization of Surfaces with this compound

Surface functionalization involves modifying the surface of a material to impart new properties. While direct chemical grafting of this compound onto surfaces is not a widely documented process, its application to a surface effectively functionalizes it by altering its properties, primarily by increasing lubricity and hydrophobicity. google.com

When applied to a surface, this compound molecules orient themselves to create a low-energy, non-polar interface. This results in a surface with a low coefficient of friction, a desirable characteristic for self-lubricating parts or in applications requiring smooth movement. specialchem.comgoogle.com The process of using lipase (B570770) immobilized on functionalized silica (B1680970) to catalyze the synthesis of this compound is a notable area of research. researchgate.netresearchgate.net This enzymatic synthesis allows for the production of the wax ester under mild conditions. researchgate.netresearchgate.net The resulting this compound can then be used in formulations that, when applied, functionalize a surface by forming a protective and lubricating film. specialchem.comcosmeticsinfo.org This film-forming ability is a key mechanism through which this compound imparts its desired functions to the surfaces of materials. atamanchemicals.comatamanchemicals.com

Environmental Impact and Sustainable Production of Cetyl Stearate

Sustainable Synthetic Pathways for Cetyl Stearate (B1226849) (Reiteration of Green Chemistry Principles)

The traditional chemical synthesis of cetyl stearate involves the esterification of cetyl alcohol and stearic acid, often at high temperatures and with the use of acid catalysts like sulfuric acid. evitachem.com This conventional method, while effective, raises environmental concerns due to high energy consumption and the use of harsh chemicals. researchgate.net In alignment with the principles of "Green Chemistry," which advocate for the design of chemical products and processes that reduce or eliminate the use of hazardous substances, the industry is shifting towards more sustainable synthetic routes. researchgate.netmdpi.com

A prominent green alternative is enzymatic synthesis. evitachem.com This method utilizes lipases, which are enzymes that catalyze the esterification reaction under milder conditions, such as lower temperatures and pressures. evitachem.commdpi.com The use of immobilized lipases, like Novozym® 435 (a commercially available lipase (B570770) from Candida antarctica), offers several advantages. um.esnih.gov These include high specificity, which leads to purer products, and the ability to operate in solvent-free systems, thereby reducing waste and simplifying product purification. researchgate.netmdpi.comum.es Research has demonstrated that solvent-free, lipase-catalyzed synthesis of this compound can achieve high conversion rates, exceeding 98.5% under optimized conditions. um.esnih.gov This enzymatic process not only produces high-quality this compound but also yields products that can be labeled as "natural" and are environmentally friendly. um.esnih.govresearchgate.net

The key principles of green chemistry applicable to this compound synthesis include:

Use of Renewable Feedstocks: Cetyl alcohol and stearic acid can be derived from natural and renewable sources like vegetable oils. evitachem.com

Catalysis: Employing highly efficient and reusable biocatalysts like immobilized lipases instead of corrosive acid catalysts. evitachem.commdpi.com

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product.

Safer Solvents and Auxiliaries: Eliminating the need for organic solvents by conducting reactions in a solvent-free medium. um.esnih.gov

Energy Efficiency: Conducting reactions at lower temperatures and pressures, thus reducing energy consumption compared to traditional chemical synthesis. researchgate.netmdpi.com

Biodegradation and Environmental Fate of this compound

This compound is classified as a long-chain fatty acid ester. Due to its long hydrocarbon chain, it is highly insoluble in water. santos.com This low water solubility is a key factor in its environmental distribution. europa.eueuropa.eu When released into the environment, this compound is expected to have a high potential for adsorption to organic matter in soil and sediment. santos.comeuropa.eueuropa.eu Consequently, soil and sediment are the primary environmental compartments for this substance. santos.comeuropa.eueuropa.eu

Despite its persistence in certain compartments, this compound is considered to be readily biodegradable. santos.com Studies on similar fatty acid esters have shown that they are susceptible to biodegradation by microorganisms present in the environment. epa.govarcjournals.org The primary mechanism of degradation for fatty acids and their esters in aerobic organisms is beta-oxidation, a process that breaks down the fatty acid chain. epa.gov The rate of metabolism can, however, decrease as the carbon chain length increases. arcjournals.org

Due to its low water solubility and ready biodegradability, this compound is not expected to persist in the water column or bioaccumulate significantly in aquatic organisms. santos.comeuropa.eueuropa.eu While hydrolysis can occur, it is not considered a primary degradation pathway for readily biodegradable substances like this compound. europa.eu Volatilization from water or soil surfaces is also not expected to be a significant fate process for long-chain esters like this compound due to their low vapor pressure. europa.eu

Life Cycle Assessment Considerations for this compound Production and Use

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacturing, use, and disposal or recycling. europa.eureagens-group.commdpi.com For this compound, an LCA would consider the environmental burdens associated with the production of its precursors—cetyl alcohol and stearic acid—the synthesis process itself, its use in consumer products, and its eventual fate in the environment.

Key considerations in the LCA of this compound include:

Raw Material Sourcing: The environmental impact of producing cetyl alcohol and stearic acid can vary significantly depending on the feedstock (e.g., palm oil, coconut oil, or tallow) and the agricultural and processing practices employed. reagens-group.combiosynthetic.com The use of by-products from other industries, such as the olive oil industry, can offer a more sustainable source for the fatty acid components. researchgate.net

Manufacturing Process: As discussed, enzymatic synthesis has a lower environmental footprint compared to traditional chemical synthesis due to reduced energy consumption and the elimination of harsh chemicals. squarespace.com The production of the enzyme itself would also be a factor in a comprehensive LCA.

Use Phase: In cosmetic formulations, the environmental impact during the use phase is often related to the energy and water consumed by the end-user.

End-of-Life: The biodegradability of this compound means its primary end-of-life impact is related to the release of carbon dioxide during decomposition. google.com If the raw materials are from renewable, bio-based sources, the carbon released upon degradation is part of the natural carbon cycle, potentially resulting in a lower net contribution to greenhouse gas emissions compared to fossil-fuel-derived ingredients. google.com

Regulatory Frameworks Pertaining to Environmental Aspects of Fatty Esters

The production and use of this compound and other fatty esters are subject to various regulatory frameworks globally, which aim to ensure their safety for human health and the environment.

In the European Union , the primary regulation is REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), managed by the European Chemicals Agency (ECHA). europa.euontosight.ai Under REACH, companies are required to register chemical substances and provide data on their properties, uses, and potential risks. Fatty acid esters are often grouped into categories of structurally similar substances to facilitate risk assessment through a read-across approach. europa.eu ECHA's assessments focus on properties like persistence, bioaccumulation, and toxicity (PBT). santos.com The agency is also assessing the regulatory needs for fatty acid oligomers due to concerns about their potential persistence and mobility in the environment. useforesight.io

In the United States , the Environmental Protection Agency (EPA) regulates chemical substances under the Toxic Substances Control Act (TSCA). cornell.edu The EPA also establishes regulations for the use of fatty acid esters in specific applications, such as inert ingredients in pesticide formulations under the Federal Food, Drug, and Cosmetic Act (FFDCA). epa.govgovinfo.govfederalregister.gov For certain fatty acid esters, the EPA has granted exemptions from the requirement of a tolerance when used as inert ingredients, based on their low potential for adverse effects. epa.govgovinfo.govfederalregister.gov

These regulatory frameworks require manufacturers and importers to provide comprehensive data on the environmental fate and effects of their products, driving the need for the types of studies discussed in the previous sections.

Conclusion and Future Research Directions in Cetyl Stearate Science

Summary of Key Academic Contributions to Cetyl Stearate (B1226849) Research

Academic research has been instrumental in defining the chemical nature, synthesis, and application of cetyl stearate, a key ester in the cosmetic and pharmaceutical industries. A significant academic contribution has been the development of sustainable and environmentally friendly methods for its production. Researchers have optimized solvent-free biocatalytic processes using enzymes like lipase (B570770) to synthesize high-quality this compound. um.esresearchgate.net This "Green Chemistry" approach not only produces compounds with high purity but also aligns with the growing demand for natural and sustainable products, offering an alternative to traditional chemical synthesis. um.es These enzymatic methods have been successfully used to create a synthetic wax with properties identical to natural spermaceti, a historically significant material in cosmetics. researchgate.netcir-safety.org

Key studies have thoroughly characterized the physicochemical properties of this compound and other long-chain esters. It is described as an ester with low viscosity and an oily nature that, upon application, forms a non-greasy, water-repelling hydrophobic film. cosmeticsinfo.org This property makes it an excellent emollient and skin-conditioning agent, which is its primary function in cosmetic and personal care products. cosmeticsinfo.org Furthermore, academic investigations into the colloidal structure of emulsions have shed light on how this compound, often in combination with cetyl and stearyl alcohols, contributes to the formation of stable lamellar liquid crystal structures within oil-in-water creams, which is critical for product texture, stability, and skin hydration potential. nih.gov

Emerging Research Avenues in this compound Chemistry and Applications

The future of this compound research is expanding into more specialized and high-technology fields. One of the most promising emerging avenues is its application in advanced drug delivery systems. The unique properties of cetylated fatty esters are being harnessed to create penetration-enhancing complexes for the transdermal delivery of therapeutic agents. google.com The dual nature of the cetyl and fatty acid components is believed to work in conjunction to facilitate the transport of drugs through the stratum corneum, the skin's primary barrier. google.com

There is also a burgeoning interest in incorporating this compound and similar lipids into nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs). nih.govscholars.direct These advanced delivery systems are being explored for topical applications in both pharmaceuticals and cosmetics, offering enhanced bioavailability, controlled release of active ingredients, and improved skin targeting. nih.gov Future research will likely focus on optimizing the lipid matrix composition, including the specific ratio of solid lipids like this compound to liquid lipids, to enhance drug encapsulation efficiency and stability.

In the cosmetics industry, continuous innovation in formulations drives research. verifiedmarketresearch.com There is a growing demand for products with novel textures, enhanced moisturizing properties, and sustainable profiles. verifiedmarketresearch.com This encourages further investigation into how this compound can be used to create new and improved skincare, haircare, and makeup products. verifiedmarketresearch.com

Methodological Advancements for this compound Characterization and Study

The understanding of this compound and its function in complex formulations has been significantly enhanced by the application of advanced analytical methodologies. Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are fundamental in studying the melting and crystallization behavior of this compound and related fatty alcohols. scholars.directudl.cat When coupled with Wide-Angle X-ray Diffraction (WAXD), researchers can gain detailed insights into the polymorphism and crystalline structure of these materials, which influences the stability and performance of the final product. scholars.direct

For the detailed characterization of complex systems like cosmetic creams, sophisticated scattering techniques are being employed. Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) have been pivotal in revealing the nanostructure of emulsions, confirming the presence of structures like multi-lamellar vesicles and providing precise measurements of bilayer thicknesses. nih.gov For quality control and identification, methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier Transform Infrared (FTIR) spectroscopy remain essential tools for analyzing the composition of raw materials and finished products. tandfonline.com Furthermore, advanced techniques like X-ray imaging are being used to visualize the three-dimensional distribution of components in solid dosage forms, offering a deeper understanding of how ingredients like stearic acid influence the structure of pharmaceutical intermediates. acs.org

Interdisciplinary Perspectives and Collaborative Opportunities in this compound Science

The scientific study of this compound is inherently interdisciplinary, lying at the crossroads of chemistry, pharmacology, materials science, and engineering. Cosmetic science, a primary field of application for this compound, is itself a broad discipline that integrates principles from dermatology, physical chemistry, analytical chemistry, and even psychology to create products that are safe, effective, and desirable to consumers. This interdisciplinary nature creates numerous opportunities for collaboration.

A key area for future collaboration is in the field of nanomedicine, where chemists, biomedical engineers, and pharmaceutical scientists must work together to design and evaluate lipid-based drug delivery systems like NLCs and SLNs. nih.govnih.gov The development of greener synthetic routes for this compound also fosters collaboration between organic chemists, biochemists, and chemical engineers to scale up enzymatic processes. um.es

Furthermore, the increasing complexity of cosmetic and pharmaceutical formulations necessitates a partnership between formulation scientists and specialists in advanced analytical techniques. researchgate.net Understanding the intricate relationship between a product's microstructure and its macroscopic performance requires access to and expertise in sophisticated characterization methods that are often found in specialized physics or materials science centers. nih.gov As consumer demand for scientifically advanced and sustainable products grows, such interdisciplinary collaborations will be essential for driving innovation in this compound science and its applications.

Q & A

Q. What are the established laboratory methods for synthesizing cetyl stearate, and how can purity be ensured?

this compound is synthesized via esterification of stearic acid and cetyl alcohol, typically using acid catalysts (e.g., sulfuric acid) under controlled temperatures (50–80°C). Post-synthesis, purification involves solvent washing (e.g., ethanol) and recrystallization. Purity is validated by melting point analysis (56°C ± 0.5°C) and chromatographic techniques (HPLC or GC) to confirm the absence of unreacted starting materials .

Q. Which analytical techniques are critical for characterizing this compound in research settings?

Key methods include:

  • Spectroscopy : FTIR to confirm ester linkage (C=O stretch at ~1740 cm⁻¹) and NMR (¹H/¹³C) for structural elucidation.
  • Thermal analysis : Differential Scanning Calorimetry (DSC) to determine melting/crystallization behavior.
  • Chromatography : GC-MS for quantifying residual alcohols or fatty acids. These techniques ensure structural integrity and compliance with research-grade standards .

Q. How is this compound applied in model systems for studying lipid-based formulations?

this compound serves as a solid lipid in nanoparticle formulations (e.g., nanostructured lipid carriers, NLCs). Researchers use it to study drug encapsulation efficiency, leveraging its high melting point (56°C) to stabilize thermosensitive actives. Compatibility with liquid lipids (e.g., oleic acid) is tested via phase diagrams (9:1 to 1:9 ratios) to identify stable matrices .

Advanced Research Questions

Q. What experimental designs optimize this compound-based nanoparticle formulations for drug delivery?

A Box-Behnken Design (BBD) is widely used to evaluate factors like homogenization speed, lipid ratio, and surfactant concentration. Response Surface Methodology (RSM) models particle size and polydispersity index (PDI), minimizing trials while maximizing reproducibility. For example, a 3-factor, 3-level BBD reduces experiments to 15 runs while identifying optimal parameters for sub-200 nm particles .

Q. How do researchers assess the thermal stability of this compound in phase change materials (PCMs)?

Thermal stability is evaluated via:

  • Cyclic DSC : Measures latent heat retention over 100+ heating/cooling cycles.
  • Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (e.g., ~214°C for this compound).
  • Accelerated aging tests : Expose PCMs to elevated temperatures (e.g., 80°C) to simulate long-term degradation. This compound is often blended with methyl stearate to lower phase transition temperatures for specific applications .

Q. How can contradictions in solubility data for this compound across studies be resolved methodologically?

Contradictions arise from solvent polarity variations and temperature gradients. Researchers should:

  • Standardize solvents (e.g., n-hexane vs. ethanol) and temperatures (25°C vs. 40°C).
  • Use Hansen Solubility Parameters (HSPs) to predict miscibility.
  • Validate results with saturation solubility assays under inert atmospheres to prevent oxidation. Cross-referencing with DSC phase diagrams clarifies polymorphic behavior .

Methodological Notes

  • Reproducibility : Detailed protocols for synthesis and characterization must include catalyst concentrations, reaction times, and solvent grades (e.g., HPLC-grade ethanol) .
  • Data Validation : Triplicate measurements and statistical tools (e.g., ANOVA) are essential for thermal and solubility studies to ensure reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.